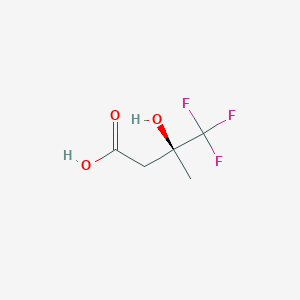

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid

Description

(3S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid (CAS: 338-03-4; molecular formula: C₅H₇F₃O₃) is a fluorinated β-hydroxy acid featuring a hydroxyl group, a trifluoromethyl group, and a methyl group at the β-carbon (C3) in the S-configuration. Its SMILES notation is CC(CC(=O)O)(C(F)(F)F)O, reflecting the stereochemistry and substituents. The compound is of interest in coordination chemistry due to its bifunctional acidic groups (carboxylic acid and hydroxyl), which enable diverse hydrogen bonding and metal coordination .

Properties

IUPAC Name |

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3/c1-4(11,2-3(9)10)5(6,7)8/h11H,2H2,1H3,(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJGOWYCFRASTM-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156594-11-5 | |

| Record name | (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Synthesis via Trifluoroacetoacetic Ester Derivatives

Claisen Condensation and Reductive Amination

The foundational route involves ethyl trifluoroacetoacetate as the starting material. Diazotization with benzene diazonium chloride forms a phenylhydrazone intermediate, which undergoes sodium borohydride (NaBH4) reduction to yield a β-hydroxy ester. Subsequent saponification with aqueous NaOH and catalytic hydrogenation over PtO2·H2O produces the amino acid derivative. Scolastico et al. optimized this pathway by substituting diazonium salts with nitrosation using NaNO2/AcOH, followed by O-methylation and zinc-mediated reduction, achieving a 1.5:1 syn/anti diastereomeric ratio.

Acid-Catalyzed Cyclization and Hydrolysis

A patent by discloses a scalable method starting with trifluoroacetoacetic ester treated with concentrated H2SO4 at 73°C to form trifluoroacetone (90% yield). Subsequent reaction with HCN generates a cyanohydrin, which undergoes hydrolysis in H2SO4/H2O to yield racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (92.1% purity). This route emphasizes cost-effective mineral acid catalysis but lacks stereocontrol.

Table 1: Comparative Yields in Chemical Synthesis

Enzymatic Kinetic Resolution for Enantiopure Production

Lipase-Catalyzed Ester Hydrolysis

The racemic methyl ester of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid undergoes enantioselective hydrolysis using esterases or lipases. In a patented protocol, porcine liver esterase (PLE) in phosphate buffer (pH 7.0, 25°C) resolves the (R)-enantiomer with 98% ee, leaving the (S)-ester unreacted. Continuous feed systems maintaining <2 wt% substrate concentration prevent enzyme inhibition, achieving 85% conversion in 24 h.

Esterification Catalyzed by Immobilized Enzymes

Novozym 435 (Candida antarctica lipase B) immobilized on acrylic resin facilitates the reverse reaction—esterification of the (S)-acid with methanol in hexane. This method attains 99% ee for the (S)-ester at 40°C, though reaction rates decline above 5 wt% substrate due to diffusional limitations.

Asymmetric Catalysis and Chiral Auxiliaries

Evans Oxazolidinone-Mediated Synthesis

The (3S)-configured acid is accessible via Evans’ chiral auxiliaries. Condensation of (4R,5S)-3-(tert-butoxycarbonyl)-5-methyl-5-trifluoromethyl-4-(methoxycarbonyl)oxazolidin-2-one with ethyl trifluoroacetate under LDA-mediated conditions affords the β-ketoester. Stereoselective reduction with NaBH4/CeCl3 yields the syn-β-hydroxy ester (dr >20:1), which is hydrolyzed with LiOH to the target acid.

Critical Analysis of Methodologies

Cost-Benefit Evaluation

- Chemical resolution : Low enantioselectivity (60–70% ee) necessitates costly chiral separations, rendering it impractical for large-scale production.

- Enzymatic resolution : High ee (>98%) and moderate yields (75–85%) justify enzyme costs in API synthesis.

- Asymmetric catalysis : Superior stereocontrol but requires expensive ligands and anhydrous conditions.

Industrial Applications and Patent Landscape

The 1997 patent DE19725802A1 prioritizes enzymatic resolution for producing (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, a precursor to thrombin inhibitors. Recent advances focus on enzyme engineering (e.g., PLE mutants with 10-fold higher activity) and flow chemistry to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4,4,4-trifluoro-3-oxobutanoic acid, while reduction of the carboxylic acid group can produce 4,4,4-trifluoro-3-hydroxy-3-methylbutanol.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a pharmaceutical ingredient. It has been involved in the synthesis of other bioactive compounds that target specific biological pathways. For instance, it has been used as an intermediate in the production of novel potassium channel openers that may have therapeutic implications for neurological disorders such as Huntington's disease and multiple sclerosis .

Polymer Chemistry

The compound's unique properties make it suitable for applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the strong C-F bonds present in fluorinated compounds .

Coatings and Surface Modifications

Fluorinated compounds are known for their hydrophobic characteristics. (3S)-4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic acid can be utilized in developing coatings that require water-repellent properties, thereby increasing durability and resistance to environmental factors.

Synthesis and Characterization

A study demonstrated the gram-scale asymmetric synthesis of fluorinated amino acids using this compound as a key starting material. This research highlighted the compound's role in producing amino acids with tailored properties for peptide synthesis .

Cosmetic Formulations

Research has also explored the use of this compound in cosmetic formulations due to its ability to improve skin hydration and texture. Experimental designs have shown that incorporating this acid can optimize formulations by enhancing sensory attributes and stability .

Mechanism of Action

The mechanism by which (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid exerts its effects is often related to its ability to interact with specific molecular targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Key Properties:

- Molecular Weight : 172.10 g/mol

- Purity : Typically ≥98% (commercial sources)

- Synthesis : Prepared via enantiomer separation using chiral amines like (R)-1-phenylethylamine, as described in early patents and laboratory methods .

Comparison with Structurally Related Compounds

rac-4,4,4-Trifluoro-3-hydroxy-3-methylbutanoic Acid

- Structural Features : Racemic mixture (equal parts R and S enantiomers).

- Crystallography: Crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 6.2327(3) Å, b = 7.9360(3) Å, c = 14.1536(5) Å, β = 99.709(4)°. The asymmetric unit contains two molecules, one exhibiting 82% orientational disorder .

- Hydrogen Bonding : Forms centrosymmetric dimers and tetramers via O–H···O interactions. Graph-set descriptors include S(6) (intramolecular) and R₂²(8) (intermolecular) .

- Key Difference : The racemic form lacks enantiomeric purity, affecting its application in asymmetric synthesis and biological systems compared to the (3S)-enantiomer .

3,3,3-Trifluorolactic Acid (CAS: N/A)

- Structure : Simplest trifluorinated β-hydroxy acid (CH₃C(OH)(CF₃)COOH).

- Hydrogen Bonding: Forms dimeric chains via carboxylic acid groups, similar to the target compound.

- Acidity: The electron-withdrawing trifluoromethyl group lowers the pKa of the hydroxyl group (≈2.5) compared to non-fluorinated analogs, a trend also observed in (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid .

4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic Acid (CAS: 17327-33-2)

- Structure : Features two trifluoromethyl groups at C3 (C₅H₄F₆O₃).

- Crystallography: Monoclinic P2₁/c space group with a = 5.5031(2) Å, b = 20.5490(8) Å, c = 14.0342(6) Å, β = 98.4543(14)°. The additional trifluoromethyl group increases molecular weight (210.07 g/mol) and electronegativity .

- Hydrogen Bonding : Stronger intermolecular interactions due to higher fluorine content, leading to tighter crystal packing and higher melting points compared to the target compound .

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid (CAS: 133261-33-3)

- Structure : Cyclobutane ring with trifluoromethyl and hydroxyl groups.

- Key Difference: The rigid cyclobutane backbone restricts conformational flexibility, reducing its utility in coordination chemistry compared to linear analogs like this compound .

Data Table: Structural and Physical Properties

Biological Activity

(3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid is a compound that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a trifluoromethyl group and a hydroxy group. These functional groups significantly influence its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to:

- Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to cross cell membranes, facilitating interaction with intracellular targets.

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with proteins or enzymes, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Preliminary studies suggest potential antiviral effects, making it a candidate for further exploration in therapeutic contexts.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways.

- Biochemical Probing : Its unique structure allows it to serve as a biochemical probe in various assays, particularly in studying enzyme interactions and metabolic pathways.

Case Studies

A notable study examined the effects of this compound on Kv7 potassium channels. The compound demonstrated activation of these channels, indicating its potential role in neurological therapies .

In Vitro Studies

In vitro assays have shown that at concentrations around 50 μM, this compound can inhibit certain bacterial virulence factors by downregulating key activators without completely halting secretion mechanisms. This suggests a nuanced role in bacterial pathogenesis modulation .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Trifluoromethyl & Hydroxy groups | Potential antiviral and anti-inflammatory properties |

| (2S, 3R)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid | Hydroxyl group | Different stereochemistry affecting biological activity |

| 2-Amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid | Methyl substitution at third carbon | Alters sterics and possibly solubility |

Q & A

Q. What synthetic routes are available for (3S)-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, and how is its structural identity confirmed?

The compound is synthesized via enantioselective resolution using chiral amines. For example, (R)-1-phenylethylammonium salts are employed to separate enantiomers, yielding the (S)-configuration product. Structural confirmation involves:

- Optical rotation : Specific rotations (e.g., in EtOH) validate enantiomeric purity .

- NMR spectroscopy : Distinct H-NMR signals (e.g., δ 3.9–3.96 ppm for hydroxy protons) and F-NMR for trifluoromethyl groups confirm functional groups .

- Elemental analysis : Combustion analysis matches calculated values (e.g., C 30.16%, F 36.0%) .

Q. Which spectroscopic methods are critical for characterizing the stereochemistry of this compound?

- Optical polarimetry : Measures optical activity to distinguish enantiomers (e.g., vs. for (R)- and (S)-enantiomers) .

- X-ray crystallography : Resolves absolute configuration via crystal lattice parameters (e.g., monoclinic space group, Å) and hydrogen-bonding networks .

- Chiral HPLC : Separates enantiomers using chiral stationary phases, ensuring >98% enantiomeric excess .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what pitfalls exist?

- Chiral resolving agents : Use (R)-1-phenylethylamine to form diastereomeric salts, which are crystallized and hydrolyzed to isolate the (S)-enantiomer .

- Pitfalls :

- Racemization : Prolonged reaction times or acidic conditions may cause enantiomer interconversion. Monitor via time-resolved polarimetry .

- Impurity carryover : Residual amines from resolution steps require rigorous washing (e.g., ether/water partitioning) .

Q. What challenges arise in crystallizing this compound for structural studies, and how are they addressed?

- Hydrogen-bonding variability : The hydroxyl and carboxyl groups form dynamic hydrogen bonds, complicating crystal growth. Slow evaporation in polar solvents (e.g., ethanol/water mixtures) improves lattice stability .

- Hygroscopicity : The compound absorbs moisture, altering crystal morphology. Use anhydrous solvents and controlled humidity during crystallization .

Q. How does the trifluoromethyl group influence reactivity in nucleophilic or enzymatic reactions?

- Electron-withdrawing effects : The -CF group increases electrophilicity at the β-carbon, enhancing susceptibility to nucleophilic attack (e.g., esterification or amide coupling) .

- Metabolic stability : In enzymatic assays, the -CF group reduces oxidative degradation by cytochrome P450 enzymes, as shown in comparative studies with non-fluorinated analogs .

Q. How do researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions)?

- Dynamic effects : Rotameric equilibria of the -CF group can split NMR signals. Use low-temperature F-NMR (-40°C) to "freeze" conformers for accurate assignment .

- DFT calculations : Compare experimental H-/C-NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by solvent effects or hydrogen bonding .

Methodological Recommendations

- Stereochemical analysis : Combine polarimetry, chiral HPLC, and X-ray crystallography for unambiguous configuration assignment .

- Reaction optimization : Use Design of Experiments (DoE) to balance reaction time, temperature, and resolving agent stoichiometry, minimizing racemization .

- Stability testing : Store the compound under inert gas (N) at -20°C to prevent hydrolysis of the labile β-hydroxy acid moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.